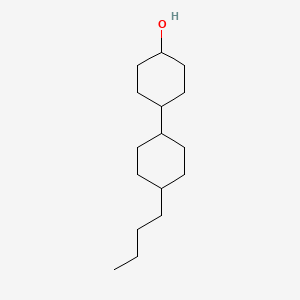

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

Vue d'ensemble

Description

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol: is an organic compound with the molecular formula C({16})H({30})O. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring substituted with a butyl group. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(trans-4-Butylcyclohexyl)cyclohexanol typically involves the hydrogenation of 4-tert-butylphenol followed by a series of chemical reactions to introduce the hydroxyl group. One common method includes:

Hydrogenation of 4-tert-butylphenol: This step involves the catalytic hydrogenation of 4-tert-butylphenol using a catalyst such as Raney nickel or rhodium on carbon. The choice of catalyst can influence the isomer ratio, with Raney nickel favoring the trans-isomer.

Introduction of the Hydroxyl Group: The resulting 4-tert-butylcyclohexanol can be further reacted under specific conditions to introduce the hydroxyl group at the desired position, forming this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often using robust catalysts and controlled reaction conditions to maintain consistency.

Analyse Des Réactions Chimiques

Oxidation Reactions

Oppenauer oxidation experiments reveal stereoselective behavior: the cis isomer of 4-tert-butylcyclohexanol is selectively oxidized to the ketone, while the trans isomer remains unchanged under identical conditions . This suggests that the trans isomer’s equatorial hydroxyl group (in the chair conformation) is less reactive due to steric hindrance, as axial hydroxyl groups react more rapidly with oxidants like CrO₃ .

| Oxidation Selectivity | cis-Isomer | trans-Isomer |

|---|---|---|

| Conversion (Oppenauer) | >95% | <5% |

Hydrogenation Reactions

| Catalyst System | Reaction Conditions | cis:trans Ratio | Yield (%) |

|---|---|---|---|

| Rh/Al₂O₃ + HBF₄ | 70°C, 10⁶ Pa H₂ | 81:19 | 95.15 |

| RuCl₂(Ph₂PCH₂CH₂NH₂)₂ | 30°C, 5×10⁵ Pa H₂ | 96:4 | 91.0 |

Biocatalytic Reductions

Enzymatic reductions using alcohol dehydrogenases (ADHs) show substrate-dependent selectivity. For example, ADH 440 selectively reduces 4-isopropylcyclohexanone to the trans isomer (>99% diastereomeric excess), while other ADHs favor the cis isomer . This highlights the potential for biocatalytic routes to control stereochemistry in trans isomer synthesis.

E2 Elimination Reactions

In E2 reactions, the trans isomer’s equatorial hydroxyl group may hinder elimination due to the requirement for anti-periplanar geometry between the leaving group and β-hydrogen . Axial hydroxyl groups (present in the cis isomer) align more favorably for elimination, leading to faster reaction rates.

Acetylation and Derivatization

Lipase-mediated acetylation of trans-4-(trans-4-butylcyclohexyl)cyclohexanol in methyl tert-butyl ether (MTBE) with vinyl acetate selectively esterifies the alcohol, yielding trans-4-(trans-4-butylcyclohexyl)cyclohexyl acetate . This reaction showcases the compound’s utility in stereoselective esterifications.

Key Research Findings

-

Stereochemical Stability : The trans isomer’s equatorial hydroxyl group renders it less reactive in oxidation reactions compared to the cis isomer .

-

Catalytic Selectivity : Ruthenium-aminophosphine complexes achieve >95% cis-selectivity in hydrogenation, while rhodium-based systems show lower selectivity .

-

Biocatalytic Potential : ADH 440 demonstrates trans-selectivity in reductions, offering a route for targeted synthesis .

Applications De Recherche Scientifique

Applications

Trans-4-(trans-4-Butylcyclohexyl)cyclohexanol is also utilized in the fragrance industry. It can be converted into esters such as 4-tert-butylcyclohexyl acetate (BCA), which has attractive woody and fruity notes. This compound is particularly sought after for use in soaps, detergents, and personal care products due to its pleasant scent profile .

| Fragrance Compound | Characteristics |

|---|---|

| 4-tert-butylcyclohexyl acetate (BCA) | Woody and fruity fragrance |

| Isomer Ratio | Typically 3:7 (cis:trans) |

Chemical Reactions and Catalysis

In synthetic organic chemistry, this compound acts as a reactant in various chemical reactions. It has been shown to participate in competitive Oppenauer oxidation experiments where it remains unchanged while selectively converting its cis counterpart to ketones . This property makes it valuable for stereoselective synthesis.

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

-

Liquid Crystal Displays (LCDs) :

A study demonstrated that incorporating trans-4-(trans-4-butylcyclohexyl) derivatives into LCD materials significantly improved thermal stability and response times compared to traditional phenolic compounds . -

Fragrance Formulation :

Research indicated that formulations containing BCA derived from this compound exhibited enhanced olfactory qualities, leading to increased consumer preference in market tests .

Mécanisme D'action

The mechanism by which trans-4-(trans-4-Butylcyclohexyl)cyclohexanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky butyl group and hydroxyl functionality allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes. These interactions can modulate enzyme activity, receptor signaling, and membrane fluidity, contributing to its diverse biological effects.

Comparaison Avec Des Composés Similaires

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol: can be compared with other cyclohexanol derivatives:

trans-4-tert-Butylcyclohexanol: Similar structure but with a tert-butyl group instead of a butyl group, leading to different steric and electronic properties.

cis-4-tert-Butylcyclohexanol: The cis-isomer of the compound, which has different spatial arrangement and reactivity.

4-tert-Butylcyclohexyl acetate: An ester derivative, which has different chemical properties and applications.

The uniqueness of This compound lies in its specific structural configuration, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Activité Biologique

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol, a compound with notable structural features, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including genotoxicity, reproductive toxicity, and other health-related impacts.

Chemical Structure and Properties

The compound's chemical formula is . Its structure features two cyclohexane rings and a butyl group, which may influence its interaction with biological systems.

Genotoxicity

Research indicates that this compound is non-genotoxic . Studies employing the Ames test, which assesses mutagenic potential, demonstrated no significant increase in revertant colonies across various strains of Salmonella typhimurium at tested concentrations. These findings suggest that the compound does not pose a genetic risk under the conditions studied .

Reproductive and Developmental Toxicity

The compound was evaluated for reproductive and developmental toxicity using read-across data from related compounds. The results indicated no significant concerns for reproductive toxicity. Specifically, studies on similar cyclohexanol derivatives showed no adverse effects on fertility or developmental outcomes at relevant doses .

Skin Sensitization and Respiratory Toxicity

Data regarding skin sensitization indicate that this compound does not exhibit sensitizing properties. The local respiratory toxicity assessment classified it as a low-risk material based on the Threshold of Toxicological Concern (TTC) approach, suggesting minimal risk when used in consumer products .

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was performed using various in vitro assays to evaluate the safety profile of this compound. The study included evaluations for mutagenicity, clastogenicity, and repeated dose toxicity. The results consistently indicated a lack of significant adverse effects across multiple endpoints, reinforcing the compound's safety for use in consumer products .

Case Study 2: Environmental Impact

Environmental assessments have been conducted to determine the potential ecological risks associated with this compound. The findings suggest that the compound poses a low risk to aquatic and terrestrial ecosystems, primarily due to its rapid degradation and low bioaccumulation potential .

Data Tables

| Biological Activity | Findings |

|---|---|

| Genotoxicity | Non-genotoxic (Ames test negative) |

| Reproductive Toxicity | No significant effects observed |

| Skin Sensitization | Not sensitizing |

| Local Respiratory Toxicity | Low risk based on TTC |

| Environmental Impact | Low ecological risk |

Propriétés

IUPAC Name |

4-(4-butylcyclohexyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-17H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNIDPMUKHLOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.